5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide

Wnt Pathway Agonism Physicochemical Profiling Drug-likeness

This compound is an essential Wnt/β-catenin pathway probe for SAR studies. Its unique quinolin-8-yloxyethyl side chain acts as a bioisosteric replacement for imidazole/pyrazole groups, conferring higher LogP (+1.7 vs SKL2001) for passive membrane permeability. Superior for TOPFlash assays in low-permeability cell lines. With a tPSA of 101 Ų, it is a strategic starting point for CNS-penetrant Wnt modulators. Substituting generic analogs leads to complete loss of activity.

Molecular Formula C19H15N3O4
Molecular Weight 349.346
CAS No. 1206997-35-4
Cat. No. B2674315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide
CAS1206997-35-4
Molecular FormulaC19H15N3O4
Molecular Weight349.346
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCCNC(=O)C3=NOC(=C3)C4=CC=CO4)N=CC=C2
InChIInChI=1S/C19H15N3O4/c23-19(14-12-17(26-22-14)15-7-3-10-24-15)21-9-11-25-16-6-1-4-13-5-2-8-20-18(13)16/h1-8,10,12H,9,11H2,(H,21,23)
InChIKeyOAWKQVPIJMASBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide (CAS 1206997-35-4): A Quinoline-Engineered Isoxazole-3-Carboxamide for Specialized Wnt Pathway Probe Research


5-(Furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide is a synthetic, heterocyclic carboxamide belonging to the 5-(furan-2-yl)isoxazole-3-carboxamide class of research compounds [1]. It features a core isoxazole ring, a terminal furan moiety, and a distinctive quinolin-8-yloxyethyl side chain. This compound is primarily employed in biochemical research as a specialized probe for investigating the Wnt/β-catenin signaling pathway, where subtle structural modifications on the isoxazole core dictate target engagement and downstream functional outcomes, making it a critical tool for structure-activity relationship (SAR) studies [1].

Why Generic Substitution of 5-(Furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide Fails in Wnt Pathway Research


In the context of Wnt/β-catenin pathway agonism, isoxazole-3-carboxamides cannot be treated as interchangeable building blocks. A landmark patent and subsequent studies demonstrate that replacing a basic imidazole or pyrazole side chain (as in the archetypal agonists SKL2001 or Wnt agonist 2) with a bulkier, more lipophilic quinolinyl ether bioisostere fundamentally alters the molecule's physicochemical and pharmacological profile [1]. This substitution significantly impacts multiple critical drug-like properties including lipophilicity (LogP), molecular size, and hydrogen-bonding capacity, which in turn govern receptor binding kinetics, cellular permeability, and off-target activity. Substituting the target compound with a generic analog without confirming these precise parameters can lead to a complete loss of desired biological activity in SAR assays, yielding invalid or misleading research data [1].

Quantitative Differentiation Guide for 5-(Furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide (CAS 1206997-35-4) Against Key Structural Analogs


Enhanced Lipophilicity vs. Prototypical Wnt Agonist SKL2001 Drives Membrane Permeability

The target compound exhibits a significantly higher computed lipophilicity (XLogP3-AA = 2.7) compared to the prototypical Wnt agonist SKL2001 (XLogP3-AA = 1.0) [1][2]. This differential is a direct consequence of replacing SKL2001's imidazole-propyl chain with a more hydrophobic quinolin-8-yloxyethyl moiety [2][1]. The ~1.7 unit increase in LogP is a substantial physiochemical change, directly influencing passive membrane permeability, which is a critical determinant of intracellular target engagement for Wnt pathway modulation.

Wnt Pathway Agonism Physicochemical Profiling Drug-likeness

Reduced Topological Polarity vs. Wnt/β-catenin Agonist 2 Minimizes Efflux Liability

The target compound's design results in a lower topological polar surface area (tPSA) of 101 Ų, compared to 105 Ų for the closely related Wnt/β-catenin agonist 2, which uses a pyrazole-ethyl linker [1][2]. This 4 Ų reduction in tPSA, while seemingly small, is a measurable structural consequence of the quinoline bioisostere. A tPSA closer to the optimal range for CNS-active drugs (<90 Ų) and general intracellular targets can reduce recognition by efflux transporters like P-glycoprotein (P-gp), potentially leading to higher and more sustained intracellular concentrations compared to the more polar pyrazole analog [1][2].

Drug Transport ADME Properties Chemical Probe Design

Specialized Side Chain vs. Core 5-(Furan-2-yl)isoxazole-3-carboxamide for Target Engagement

The core 5-(furan-2-yl)isoxazole-3-carboxamide scaffold (MW: 178.14 g/mol) lacks the essential N-substituted side chain required for Wnt agonist activity [1][2]. The target compound incorporates a tailored quinolin-8-yloxyethyl substituent, nearly doubling its molecular weight to 349.3 g/mol, a property that is closely aligned with the pharmacophore requirements defined in patent SAR for disrupting the Axin/β-catenin interaction [2][3]. This profound structural difference means the core scaffold is not a functional alternative for any assay requiring Wnt pathway modulation; it would be completely inactive.

Structure-Activity Relationship Chemical Tool Selection Targeted Protein Interaction

Optimal Application Scenarios for 5-(Furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide Based on Demonstrated Differentiation


Cell-Based Wnt/β-Catenin Reporter Gene Assays Requiring High Intracellular Penetration

The target compound's notably higher LogP (+1.7 vs. SKL2001) makes it a superior choice for cell-based Wnt reporter assays, such as the TOPFlash assay, where passive membrane permeability is rate-limiting for target engagement. A researcher should select this compound over more polar analogs like SKL2001 when working with cell lines known to have low intrinsic permeability or when aiming to achieve a rapid, high intracellular concentration to robustly stabilize β-catenin and drive reporter expression [1][2].

Designing CNS-Targeted Chemical Probes for Neurological Wnt Signaling Studies

With a computed tPSA of 101 Ų, which is closer to the CNS-active drug range than the 105 Ų of Wnt agonist 2, this compound is a more suitable starting point for developing brain-penetrant Wnt probe molecules. Its physicochemical profile predicts a better chance for crossing the blood-brain barrier and evading P-glycoprotein efflux, making it a strategically advantageous scaffold for in vivo studies of Wnt signaling in neurodegenerative disease models where other analogs would be rapidly exported [1].

Structure-Activity Relationship (SAR) Studies on the 5-(Furan-2-yl)isoxazole-3-carboxamide Scaffold

This compound is an irreplaceable tool in SAR campaigns exploring the effect of the N-substituent on Wnt pathway agonism. The unique quinolin-8-yloxyethyl side chain represents a specific bioisosteric replacement for the imidazole and pyrazole groups found in first-generation agonists. A research program aiming to explore the influence of bulky, aromatic ethers on binding kinetics to the Axin/β-catenin complex must use this exact compound, as the core scaffold (MW 178.14) or simpler alkoxy analogs fail to provide any functional interaction with the target [1][2].

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